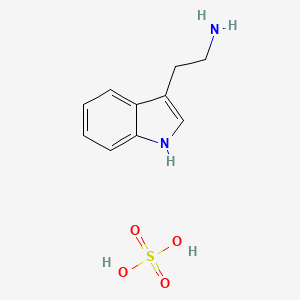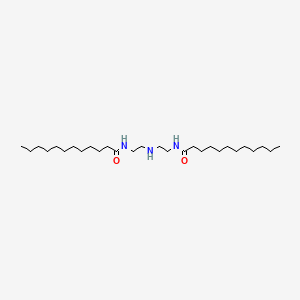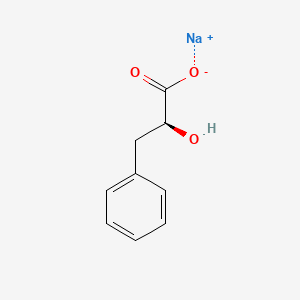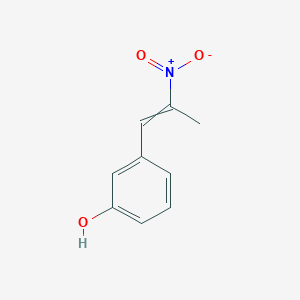
3-(2-Nitro-1-propen-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-(2-Nitro-1-propenyl)phenol is an organic compound with the molecular formula C9H9NO3 It is a phenolic compound characterized by the presence of a nitro group and a propenyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-(2-Nitro-1-propenyl)phenol typically involves the nitration of m-propenylphenol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the propenyl group.
Industrial Production Methods
Industrial production of m-(2-Nitro-1-propenyl)phenol may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
化学反応の分析
Types of Reactions
m-(2-Nitro-1-propenyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated phenols.
科学的研究の応用
m-(2-Nitro-1-propenyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of m-(2-Nitro-1-propenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
m-(2-Nitro-1-propenyl)phenol: Unique due to the presence of both nitro and propenyl groups.
m-Nitrophenol: Lacks the propenyl group, resulting in different chemical properties.
m-Propenylphenol: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
m-(2-Nitro-1-propenyl)phenol stands out due to its dual functional groups, which confer unique reactivity and potential applications. The combination of nitro and propenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields.
特性
CAS番号 |
61131-60-0 |
|---|---|
分子式 |
C9H9NO3 |
分子量 |
179.17 g/mol |
IUPAC名 |
3-(2-nitroprop-1-enyl)phenol |
InChI |
InChI=1S/C9H9NO3/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6,11H,1H3 |
InChIキー |
PSRIKSDCVRDVKZ-UHFFFAOYSA-N |
異性体SMILES |
C/C(=C/C1=CC(=CC=C1)O)/[N+](=O)[O-] |
正規SMILES |
CC(=CC1=CC(=CC=C1)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


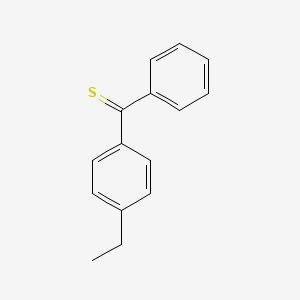

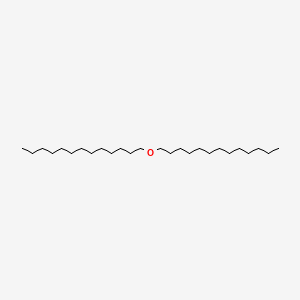


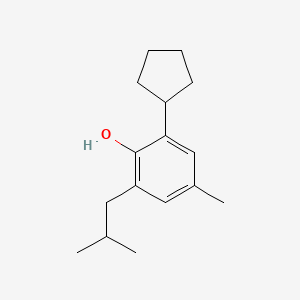


![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)
![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)

